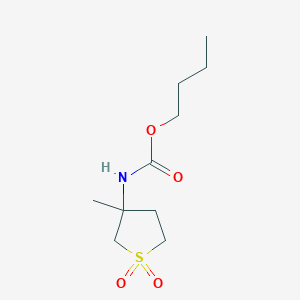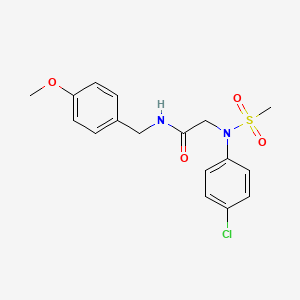
butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate
描述
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate, also known as Bithionol Sulfoxide, is a synthetic compound that has been used in scientific research for several decades. It is a white crystalline powder that is soluble in water and organic solvents. Bithionol Sulfoxide has been used in various fields of research, including pharmacology, biochemistry, and microbiology.
作用机制
The mechanism of action of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide is not fully understood. However, it is believed to act by disrupting the electron transport chain in the mitochondria of microorganisms. This results in the inhibition of energy production, leading to cell death.
Biochemical and Physiological Effects:
This compound Sulfoxide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase. This compound Sulfoxide has also been shown to induce oxidative stress and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in microbiology research. However, one of the limitations of using this compound Sulfoxide is its potential toxicity. It has been shown to be toxic to some mammalian cells, and caution should be taken when handling the compound.
未来方向
There are several future directions for research on butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide. One area of interest is its potential use in the treatment of parasitic infections such as schistosomiasis and leishmaniasis. Another area of interest is its potential use in cancer therapy. This compound Sulfoxide has been shown to induce apoptosis in cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound Sulfoxide and its potential applications in other areas of research.
科学研究应用
Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide has been extensively used in scientific research due to its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and parasites. This compound Sulfoxide has also been investigated for its potential use in treating parasitic infections such as schistosomiasis and leishmaniasis.
属性
IUPAC Name |
butyl N-(3-methyl-1,1-dioxothiolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-3-4-6-15-9(12)11-10(2)5-7-16(13,14)8-10/h3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUHMNLLYBTDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1(CCS(=O)(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3927762.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3927772.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3927779.png)
![10-benzoyl-11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927781.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927785.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927804.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3927805.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3927818.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3927820.png)

![3-[(5-chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one](/img/structure/B3927835.png)
![3-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927849.png)
![1-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3927851.png)
![N-[4-(aminocarbonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3927854.png)